D-Asu Peptides Exhibit Equivalent Enzymatic Cleavage Rate as L-Asu Peptides but 10-Fold Faster Than Native Asp Linkages
In a comparative enzymatic degradation study using a post-proline endopeptidase isolated from human erythrocytes, peptides containing D-Asu residues were cleaved at a rate equal to those containing L-Asu residues, demonstrating that the D-stereochemistry does not impede this specific enzymatic processing. Critically, both D-Asu and L-Asu containing peptides were cleaved at a rate 10-fold greater than a corresponding control peptide containing a native Pro-Asp linkage [1].
| Evidence Dimension | Enzymatic cleavage rate by post-proline endopeptidase |
|---|---|
| Target Compound Data | Rate equal to L-Asu peptide; 10× faster than Pro-Asp peptide |
| Comparator Or Baseline | L-Asu-containing peptide (equal rate); Pro-Asp-containing peptide (10× slower) |
| Quantified Difference | No difference between D-Asu and L-Asu; 10-fold increase relative to native Asp linkage |
| Conditions | Post-proline endopeptidase from human erythrocytes, in vitro enzymatic assay |
Why This Matters
This evidence confirms that the D-Asu moiety is not metabolically inert and undergoes specific enzymatic processing at predictable rates, a critical parameter for designing peptide-based probes or therapeutics with defined in vivo clearance profiles.
- [1] Rapid degradation of D- and L-succinimide-containing peptides by a post-proline endopeptidase from human erythrocytes. Mendeley. In: Metabolic fate of proteins containing aspartyl succinimide (Asu) residues. View Source
